Cas no 899756-63-9 (4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(morpholin-4-yl)ethylbenzamide)

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(morpholin-4-yl)ethylbenzamide is a synthetic organic compound featuring a benzamide core functionalized with a 1,1-dioxo-1lambda6,2-thiazinane moiety and a morpholine-ethyl substituent. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for targeting specific biological pathways. The sulfonyl group enhances stability and binding affinity, while the morpholine moiety may improve solubility and pharmacokinetic properties. Its modular design allows for further derivatization, making it a versatile intermediate in drug discovery. The compound’s well-defined synthetic route ensures reproducibility, supporting its use in research applications requiring precise molecular interactions.
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(morpholin-4-yl)ethylbenzamide structure
899756-63-9 structure
Product Name:4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(morpholin-4-yl)ethylbenzamide
CAS No:899756-63-9
MF:C17H25N3O4S
MW:367.463103055954
CID:5497453
Update Time:2025-10-17

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(morpholin-4-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[2-(4-morpholinyl)ethyl]-4-(tetrahydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-
    • 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(morpholin-4-yl)ethylbenzamide
    • Inchi: 1S/C17H25N3O4S/c21-17(18-7-9-19-10-12-24-13-11-19)15-3-5-16(6-4-15)20-8-1-2-14-25(20,22)23/h3-6H,1-2,7-14H2,(H,18,21)
    • InChI Key: ZGFZTCKTTGCSNA-UHFFFAOYSA-N
    • SMILES: C(NCCN1CCOCC1)(=O)C1=CC=C(N2CCCCS2(=O)=O)C=C1

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F2781-0051-2μmol
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide
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4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(morpholin-4-yl)ethylbenzamide Related Literature

Additional information on 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(morpholin-4-yl)ethylbenzamide

Comprehensive Overview of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(morpholin-4-yl)ethylbenzamide (CAS No. 899756-63-9)

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(morpholin-4-yl)ethylbenzamide, with the CAS number 899756-63-9, is a sophisticated organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a thiazinane dioxide moiety and a morpholine derivative, making it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in modulating biological pathways, given its structural resemblance to pharmacologically active molecules.

The compound’s IUPAC name reflects its complex architecture, highlighting the presence of a benzamide core linked to a morpholinyl ethyl group and a 1,1-dioxo-1lambda6,2-thiazinane ring. Such structural features are often associated with enhanced bioavailability and target specificity, which are critical factors in modern drug design. The CAS No. 899756-63-9 serves as a unique identifier, ensuring precise referencing in scientific literature and regulatory documentation.

In recent years, the demand for novel small-molecule inhibitors and modulators has surged, driven by advancements in precision medicine and targeted therapies. 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(morpholin-4-yl)ethylbenzamide aligns with this trend, as its structure suggests potential interactions with enzymes or receptors involved in disease pathways. For instance, morpholine-containing compounds are frequently explored for their role in kinase inhibition, a hot topic in oncology research.

The synthesis of CAS No. 899756-63-9 involves multi-step organic reactions, often requiring careful optimization to achieve high yields and purity. Key steps may include the formation of the thiazinane dioxide ring and subsequent coupling with the benzamide precursor. Researchers emphasize the importance of green chemistry principles in such syntheses, reflecting broader industry shifts toward sustainable practices. This compound’s synthetic route is a testament to the ingenuity of modern organic chemists.

From a pharmacological perspective, 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(morpholin-4-yl)ethylbenzamide exhibits promising physicochemical properties. Its logP and solubility profiles suggest favorable drug-like characteristics, a recurring theme in discussions about drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) optimization. These attributes are critical for overcoming the challenges of blood-brain barrier penetration or oral bioavailability, which are frequently searched topics in pharmaceutical forums.

The compound’s potential applications extend beyond traditional small-molecule therapeutics. With the rise of proteolysis-targeting chimeras (PROTACs) and molecular glues, 899756-63-9 could serve as a valuable scaffold for designing bifunctional molecules. Such innovations are at the forefront of drug discovery, addressing previously "undruggable" targets. This aligns with the growing interest in degradation-based therapies, a trending topic in biomedical research.

In summary, 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(morpholin-4-yl)ethylbenzamide (CAS No. 899756-63-9) represents a compelling case study in the intersection of medicinal chemistry and drug development. Its structural complexity, coupled with its potential therapeutic relevance, makes it a compound worth watching in the evolving landscape of precision medicine and targeted therapies. As research progresses, this molecule may well emerge as a key player in addressing unmet medical needs.

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